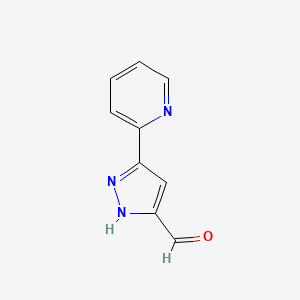

3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

描述

5-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of pyridine-2-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by oxidation to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Nucleophilic Substitution Reactions

The aldehyde group and adjacent heterocyclic structure facilitate nucleophilic substitutions. Key examples include:

Microwave-assisted aminolysis :

5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde reacts with butylamine under microwave irradiation (433 K, 25 min) using Cs₂CO₃ in DMF, yielding 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde via C–N bond formation . This method achieves high efficiency (73–82% yields) with short reaction times.

Selective substitution pathways :

-

With cyclohexylamine , 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde forms 5-cyclohexylamino derivatives through nucleophilic substitution .

-

In contrast, phenyl-substituted analogues undergo condensation-hydrolysis, producing (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .

Condensation Reactions

The aldehyde group participates in diverse condensations:

Chalcone formation :

Reaction with substituted acetophenones (e.g., 2-hydroxyacetophenone) in ethanol/NaOH yields α,β-unsaturated ketones (e.g., 1-(5-fluoro-2-hydroxyphenyl)-3-(pyrazol-4-yl)propenones). Subsequent oxidative cyclization with DMSO/CuCl₂ produces chromone derivatives (e.g., 6-fluorochromones) .

Schiff base synthesis :

Condensation with amines like semicarbazide or thiosemicarbazide generates hydrazones, which cyclize to form 1,3,4-oxadiazoles or thiadiazoles . For example:

text3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde + semicarbazide → Pyrazolyloxadiazole (82–89% yield)

Friedel-Crafts hydroxyalkylation :

Reaction with electron-rich aromatics (e.g., indole) in acidic conditions produces hydroxyalkylated derivatives, expanding applications in materials science .

Oxidation and Reduction

Oxidation :

-

Treatment with KMnO₄ in pyridine/H₂O converts the aldehyde to pyrazole-5-carboxylic acid (80–92% yield) .

-

Further esterification with ethanol/H⁺ yields ethyl esters (e.g., ethyl pyrazole-5-carboxylate) .

Reduction :

-

LiAlH₄ reduces the aldehyde to a primary alcohol, 3-(pyridin-2-yl)-1H-pyrazole-5-methanol, retaining the pyridine-pyrazole core .

Cycloaddition and Heterocycle Formation

1,3-Dipolar cycloaddition :

Reaction with ethyl diazoacetate in the presence of Zn(OTf)₂ generates pyrazoline intermediates, which oxidize to 1,3,5-triarylpyrazoles (82% yield) .

Pyridinylpyrazole synthesis :

Condensation with 2-aminothiophenol yields benzothiazepines, demonstrating utility in fused heterocycle synthesis .

Key Reaction Data Table

The reactivity of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde underscores its utility in synthesizing complex heterocycles and bioactive molecules. Its aldehyde group serves as a linchpin for diverse transformations, enabling applications in medicinal chemistry and materials science.

科学研究应用

While the specific compound "3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde" isn't widely documented, research on related compounds such as pyrazole-3(4)-carbaldehydes and those containing pyrazole and pyridine rings, reveals potential applications .

Note: There is significant structural difference between the compound in the query "this compound" and the compounds in the search results. "this compound" contains a pyridin-2 -yl group, while many search results refer to compounds with pyridin-4 -yl. Therefore, the information below may not be directly applicable.

Pyrazole Derivatives in General

H-pyrazole structures are of significant interest as anticancer agents . Compounds containing 1H-pyrazole inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . 1-Aryl-1H-pyrazole scaffolds, in particular, have shown antiproliferative activity against breast and liver cancer cells .

Pyrazole derivatives exhibit diverse biological activities and significant pharmacological properties. They have demonstrated antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral activities .

Asymmetric Monoacylcurcuminoids (MACs) Fused with 1-aryl-1H-pyrazole

Asymmetric MACs fused with 1-aryl-1H-pyrazole are synthesized and characterized as new curcumin analogues .

Pyrazole C-3/C-5 Carbaldehydes

Pyrazole C-3 and C-5 carbaldehydes are explored for synthesizing diversified pyrazole-based molecular scaffolds .

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

This compound is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties. It is also explored as a potential lead compound for developing new pharmaceuticals and utilized in producing agrochemicals and other specialty chemicals.

Synthesis Methods for Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves condensation reactions, cyclization, and formylation.

- Condensation reactions Combining hydrazine derivatives with aldehydes or ketones.

- Cyclization Forming the pyrazole ring, followed by functional group modifications.

- Formylation Introducing the aldehyde group through methods like the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for synthesizing pyrazole-3(4)-carbaldehydes . For example, 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde was obtained by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions .

Antimicrobial Activity

Pyrazole derivatives, including 1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, exhibit significant antimicrobial properties.

For example, 1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde displayed potent activity against key bacterial strains, effectively inhibiting biofilm formation. In one study, this compound showed a minimum inhibitory concentration (MIC) of 0.22 - 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Pyridine-Based Chalcones as Antioxidants

A study synthesized pyridine-based chalcones and evaluated their antioxidant capacity .

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives

Antifungal and antibacterial tests of these derivatives were carried out on specialized aquatic pathogenic bacterial species, standard Gram-positive species, Gram-negative aquatic species, and fungal species . The derivatives exerted a high effect on the studied species, and in some cases, they showed a better effect than commercial drugs .

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

The mechanism of action involves interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity, and the pyrazole ring may also interact with various receptors or enzymes, modulating their function.

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Several compounds share structural similarities with 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde:

- 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole : Contains a methyl group instead of an aldehyde and has been studied for anti-inflammatory properties.

- 4-(Difluoromethyl)-1-methylpyrazole : Lacks the pyridine ring and is primarily researched for fungicidal activity.

- 3-Pyridinylpyrazoles : A general class known for diverse biological activities but varies in substituents on the pyrazole ring.

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Similar compounds include:

- 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Similar structure but with an amine group instead of an aldehyde.

- 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-ylmethanol : Similar structure but with a hydroxyl group instead of an aldehyde.

作用机制

The mechanism of action of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Similar Compounds

- 5-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- 5-(Pyridin-2-yl)-1H-pyrazole-3-methanol

- 2-(Pyridin-2-yl)-1H-pyrazole

Uniqueness

5-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various bioactive compounds .

生物活性

3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features both pyridine and pyrazole rings, which contribute to its reactivity and biological activity. The compound's aldehyde functional group plays a crucial role in its interactions with biological macromolecules, particularly enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes through covalent modification. The aldehyde group can form Schiff bases with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Key mechanisms include:

- Covalent Bond Formation : The compound can form covalent bonds with amino acid residues such as lysine and cysteine, affecting enzyme function.

- Inhibition of Kinases : It has been shown to inhibit several kinases involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. Studies have reported:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of lung, colorectal, and breast cancer cells (e.g., MDA-MB-231) through induction of apoptosis and cell cycle arrest .

- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, it enhances cytotoxicity against resistant cancer cell lines .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In animal models, it has shown efficacy comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, it exhibits beneficial effects without significant toxicity. However, higher doses may lead to cytotoxicity in non-target cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Activity : A study demonstrated that derivatives of 3-(pyridin-2-yl)-1H-pyrazole showed potent inhibition against cancer cell lines, particularly those resistant to conventional therapies .

- Inflammation Models : In carrageenan-induced edema models, the compound exhibited significant anti-inflammatory effects, comparable to indomethacin .

- Microbial Assays : Testing against bacterial strains revealed that the compound has a broad-spectrum antimicrobial effect, making it a candidate for further development in infectious disease treatment .

Summary Table of Biological Activities

属性

IUPAC Name |

3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGGGEBEZJGPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865815-72-1 | |

| Record name | 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。